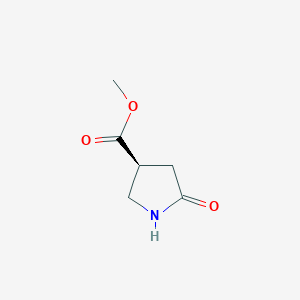

(S)-Methyl 5-oxopyrrolidine-3-carboxylate

Description

Significance of Chiral γ-Lactams in Synthetic Design

Within the broader class of pyrrolidinones, chiral γ-lactams (of which (S)-Methyl 5-oxopyrrolidine-3-carboxylate is an example) are of particular importance. Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology, as different enantiomers of a drug can have vastly different biological effects. The synthesis of enantiomerically pure compounds is therefore a central goal in medicinal chemistry.

Chiral γ-lactams are ubiquitous in biologically active compounds, including notable therapeutics like the antidepressant (R)-Rolipram and the antiepilepsy drug Brivaracetam. echemi.com Their rigid, cyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for precise molecular recognition and binding to biological targets. The development of efficient, highly enantioselective methods to synthesize these structures, such as asymmetric hydrogenation, is an active area of research. echemi.comlookchem.com These synthetic strategies provide access to versatile building blocks that can be elaborated into more complex and potent pharmaceutical agents. ambeed.com

Overview of this compound as a Key Intermediate in Academic Research

This compound is a specific chiral γ-lactam that serves as a valuable building block in synthetic organic chemistry. Its structure combines the pyrrolidinone core with a methyl ester functional group at the 3-position, providing two reactive sites for further chemical modification. The "(S)" designation indicates a specific stereochemical configuration at the chiral center (carbon-3), making it a useful precursor for the synthesis of other enantiomerically pure molecules.

This compound is not typically an end-product itself but rather a key intermediate used by researchers to construct more complex molecular architectures. Its utility lies in its pre-defined stereochemistry and the versatility of its functional groups (the lactam and the ester) to participate in a variety of chemical transformations. One documented application of Methyl 5-oxopyrrolidine-3-carboxylate is its use as a reactant in the synthesis of tert-butyloxycarbonyl protected 4,5-methano-β-proline, showcasing its role in building constrained amino acid analogues for research purposes.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties for Methyl 5-oxopyrrolidine-3-carboxylate.

| Property | Value |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| CAS Number | 35309-35-4 (for racemic mixture) |

| Melting Point | 62-64 °C |

| Boiling Point | 132-142 °C (at 0.45 Torr) |

Representative Spectroscopic Data

¹H NMR (Proton NMR)

| Proton | Representative Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COCH₂ -CH- | 2.58 – 2.68 | Multiplet |

| -CH₂-CH -COOCH₃ | 3.26 – 3.42 | Multiplet |

| -N-CH₂ -CH- | 3.76 – 3.93 | Multiplet |

| -COOCH₃ | ~3.70 | Singlet |

¹³C NMR (Carbon NMR)

| Carbon | Representative Chemical Shift (ppm) |

|---|---|

| -COCH₂ -CH- | ~36.2 |

| -CH₂-CH -COOCH₃ | ~33.7 |

| -N-CH₂ -CH- | ~51.0 |

| -COOCH₃ | ~52.0 |

| Lactam C =O | ~174.0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRTVLWHONLTLA-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Methyl 5 Oxopyrrolidine 3 Carboxylate and Its Analogues

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure (S)-Methyl 5-oxopyrrolidine-3-carboxylate, a valuable chiral building block, has been the focus of significant research. Advanced methodologies have been developed to control the stereochemistry of this molecule, primarily through asymmetric synthesis and chemo-enzymatic resolution. These approaches offer efficient routes to the desired (S)-enantiomer, which is a key intermediate in the synthesis of various biologically active compounds.

Organocatalytic Enantioselective Michael Addition Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of this compound, the enantioselective Michael addition of nitroalkanes to carboxylate-substituted enoates is a key strategy. This reaction, followed by reduction of the nitro group and subsequent cyclization, provides a direct route to the pyrrolidinone ring system with high stereocontrol.

The organocatalytic Michael addition of nitroalkanes, such as nitromethane, to 4-oxo-enoates serves as an effective method for constructing the carbon skeleton of functionalized γ-keto esters. nih.govresearchgate.net These intermediates are direct precursors to the target pyroglutamic acid esters. The reaction involves the conjugate addition of the nitronate, formed from the nitroalkane in the presence of a basic catalyst, to the electron-deficient double bond of the enoate. This C-C bond-forming reaction sets the crucial stereocenter at the 3-position of the resulting pyrrolidinone ring. The use of chiral organocatalysts allows for the enantioselective formation of one enantiomer over the other, leading to high yields and excellent enantioselectivities (up to 98% ee). researchgate.net

Following the Michael addition, the resulting γ-nitro-α-ketoester can be converted to the desired this compound through a sequence of chemical transformations. This typically involves the reduction of the nitro group to an amine, which then undergoes spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to form the 5-oxopyrrolidine ring.

The success of the enantioselective Michael addition hinges on the appropriate choice of the organocatalyst and the optimization of reaction conditions. Chiral bifunctional thiourea (B124793) catalysts, particularly those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), have proven to be highly effective for this transformation. mdpi.comnih.govrsc.org These catalysts possess both a thiourea moiety, which activates the nitroalkene through hydrogen bonding, and a basic amino group, which deprotonates the nitroalkane to form the nucleophilic nitronate. mdpi.com

The catalyst's structure, including the substituents on the thiourea and the amine, plays a crucial role in determining the reactivity and stereoselectivity of the reaction. For instance, thiourea catalysts bearing 3,5-bis(trifluoromethyl)phenyl groups often exhibit enhanced activity and enantioselectivity. nih.gov Optimization of reaction parameters such as catalyst loading, temperature, and solvent is critical for achieving high yields and enantiomeric excess. Reactions are often performed at low temperatures to enhance stereocontrol. The choice of solvent can also significantly impact the reaction outcome, with a range of solvents from chlorinated hydrocarbons to ethers being employed. acs.orgmdpi.com Additives, such as weak acids, can sometimes be used to improve reaction rates and selectivities. acs.org

| Catalyst | Michael Acceptor | Nitroalkane | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |

| Chiral Diamine | β-Substituted Cyclic Enone | Nitromethane | Various | 30 | Moderate to Good | 96-99 | acs.org |

| DPEN-Thiourea | Nitroalkene | Cycloketone | Water | Ambient | 88-99 | 76-99 (syn) | mdpi.com |

| DPEN-Thiourea | Nitroalkene | 1,3-Dicarbonyl | CH2Cl2 | Ambient | Good to Excellent | High | nih.gov |

| Amino Thiourea | Ketone | TMSCN | Toluene | -78 | High | 97 | nih.gov |

Chemo-Enzymatic Resolution Strategies

Chemo-enzymatic methods provide an alternative and powerful approach to obtaining enantiomerically pure compounds. These strategies often involve the use of enzymes to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution.

Kinetic resolution of racemic methyl 5-oxopyrrolidine-3-carboxylate can be achieved using hydrolases such as α-chymotrypsin and pig liver esterase (PLE). These enzymes catalyze the enantioselective hydrolysis of the methyl ester. In a typical kinetic resolution, the enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the unreacted enantiomer (the (R)-ester) in high enantiomeric excess. The desired (S)-carboxylic acid can then be separated from the unreacted (R)-ester. Subsequently, the carboxylic acid can be re-esterified to obtain the enantiopure this compound.

α-Chymotrypsin is a serine protease that exhibits esterase activity and is known to selectively hydrolyze the esters of certain L-amino acids. sigmaaldrich.com Pig liver esterase is a widely used biocatalyst for the asymmetric hydrolysis of a broad range of esters. wikipedia.org The use of crude enzyme preparations, such as pig-liver acetone (B3395972) powder (PLAP), offers a cost-effective alternative to purified enzymes. researchgate.net These enzymatic reactions are typically carried out in aqueous buffer systems, sometimes with the addition of a co-solvent to improve substrate solubility. wikipedia.org

The enantioselectivity of enzymes like α-chymotrypsin and pig liver esterase arises from the three-dimensional structure of their active sites. The chiral environment of the active site leads to a diastereomeric relationship between the enzyme-substrate complexes formed with the two enantiomers of the substrate. This results in a lower activation energy for the reaction of one enantiomer, leading to its faster conversion.

For α-chymotrypsin, the specificity is primarily directed towards the side chains of aromatic amino acids. nih.gov However, it can also hydrolyze esters of other amino acids. The interaction between the substrate's side chain and the enzyme's hydrophobic pocket, along with specific hydrogen bonding interactions, dictates the binding orientation and subsequent catalytic efficiency. researchgate.net

Pig liver esterase (PLE) is a mixture of several isoenzymes, which contributes to its broad substrate specificity. nih.gov The active site of PLE has been modeled to explain its enantiopreference. These models often describe a large hydrophobic pocket and a smaller, more sterically demanding pocket. The enantioselectivity is determined by how the two enantiomers of a substrate fit into these pockets, with the ester group of the preferred enantiomer being positioned closer to the catalytic serine residue. wikipedia.org Variations in substrate specificity among PLE isoenzymes are attributed to differences in the structure of the entrance channel to the active site. nih.gov

Multicomponent Reactions for Pyrrolidinone Ring Construction

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like pyrrolidinones in a single step from three or more reactants. This strategy is valued for its high atom economy and procedural simplicity.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings, including the pyrrolidinone core. This reaction typically involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. Azomethine ylides can be generated in situ from the decarboxylative condensation of α-amino acids with aldehydes or ketones. beilstein-journals.org The reaction of α-amino acids with ketones can produce stabilized azomethine ylides, which then react with dipolarophiles like maleimides to yield substituted pyrrolidines. beilstein-journals.org

For instance, the reaction of glycine (B1666218) with arylaldehydes and olefinic oxindoles, catalyzed by recyclable zeolite HY, can produce bis[spirooxindole-pyrrolizidine] compounds in yields of 60–73%. beilstein-journals.org These reactions showcase the potential for creating complex, fused pyrrolidinone structures. While not forming the exact target molecule, these methods demonstrate the principle of building the pyrrolidinone ring through cycloaddition. The general approach involves the reaction of amines, aldehydes, and a dienophile in a one-pot synthesis. nih.gov The versatility of this method allows for the synthesis of a wide array of pyrrolidine (B122466) derivatives by varying the starting components. mdpi.comnih.gov

Intramolecular Amidation/Cyclization Pathways

Intramolecular amidation or cyclization presents another key strategy for forming the pyrrolidinone ring. This pathway often starts with a linear precursor containing both an amine and a carboxylic acid or ester functionality, which then undergoes cyclization to form the lactam ring. A common precursor for this synthesis is itaconic acid, which can react with various amines.

For example, the reaction of itaconic acid with 2-amino-4-chlorophenol (B47367) in refluxing water, followed by treatment with NaOH and acidification, yields 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com Similarly, reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux produces 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid in high yield. nih.gov These methods highlight a straightforward and effective way to construct the N-substituted 5-oxopyrrolidine-3-carboxylic acid core, which can then be esterified to obtain the methyl ester. A unified approach has been developed for the tandem preparation of various nitrogen heterocycles through decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclizations. rsc.org

Derivatization from Readily Available Precursor Molecules

The derivatization of easily accessible precursors is a common and practical approach for the synthesis of this compound and its analogues. This often involves standard organic transformations on a pre-formed pyrrolidinone core.

Esterification of 5-Oxopyrrolidine-3-Carboxylic Acids

The esterification of the carboxylic acid group at the 3-position of the 5-oxopyrrolidine ring is a fundamental derivatization step. This is typically achieved by reacting the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

A prevalent method involves refluxing the 5-oxopyrrolidine-3-carboxylic acid derivative in methanol with a catalytic amount of concentrated sulfuric acid. nih.govnih.gov For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is converted to its methyl ester by refluxing in methanol with sulfuric acid for 18 hours. mdpi.com This straightforward procedure is widely applicable to a variety of N-substituted 5-oxopyrrolidine-3-carboxylic acids.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, Sulfuric Acid | Reflux, 20 h | Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Not isolated | nih.gov |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, Sulfuric Acid | Reflux, 8 h | Methyl 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylate | Not specified | nih.gov |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methanol, Sulfuric Acid | Reflux, 18 h | Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Not specified | mdpi.com |

| (S/R)-N-butyl-5-oxopyrrolidine-3-carboxylic acid | EDC, DMAP, Methanol | Room temp, overnight | (S/R)-Methyl N-butyl-5-oxopyrrolidine-3-carboxylate | Not specified | nih.gov |

N-Alkylation and N-Acylation Procedures

Further functionalization of the pyrrolidinone ring can be achieved through N-alkylation and N-acylation reactions. These modifications at the nitrogen atom introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties.

N-alkylation is commonly performed by treating the parent pyrrolidinone with an alkyl halide in the presence of a base. For instance, the nitrogen of a lactam can be methylated using iodomethane (B122720) and metallic sodium. nih.gov Microwave-assisted N-alkylation has also been shown to be an efficient method, significantly reducing reaction times.

N-acylation introduces an acyl group onto the nitrogen atom of the pyrrolidinone ring. This can be accomplished using various acylating agents such as acid chlorides or anhydrides. For example, the reaction of methyl 5-amino-1H- rsc.orgtriazole-3-carboxylate with acetic anhydride (B1165640) at room temperature results in regioselective N-acetylation. nih.gov While this example is on a different heterocyclic system, the principles are applicable to the N-acylation of pyrrolidinones.

| Reaction Type | Substrate | Reagents | Conditions | Product | Reference |

| N-Methylation | (S/R)-Methyl 5-oxopyrrolidine-3-carboxylate | Iodomethane, Sodium | Not specified | (S/R)-Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate | nih.gov |

| N-Ethylation | Itaconic acid and Ethylamine | Not specified | Not specified | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | uni.lu |

| N-Acetylation | Methyl 5-amino-1H- rsc.orgtriazole-3-carboxylate | Acetic Anhydride | 20 °C | Methyl 1-acetyl-5-amino-1H- rsc.orgtriazole-3-carboxylate | nih.gov |

Green Chemistry Principles in the Synthesis of 5-Oxopyrrolidine-3-carboxylates

The application of green chemistry principles to the synthesis of 5-oxopyrrolidine-3-carboxylates aims to reduce the environmental impact of these processes. Key strategies include the use of environmentally benign solvents, the development of catalyst-free reactions, and the implementation of multicomponent reactions to improve atom economy. instituteofsustainabilitystudies.com

One of the primary focuses of green chemistry is the replacement of hazardous solvents with safer alternatives. skpharmteco.com For the synthesis of pyrrolidinone derivatives, the use of ethanol (B145695) or a mixture of ethanol and water as a reaction medium has been explored. rsc.org These solvents are less toxic and more environmentally friendly than many traditional organic solvents. For example, an efficient and sustainable synthesis of novel pyrrolidine-fused spirooxindole compounds was achieved through a one-pot, three-component domino reaction in an ethanol-water mixture under catalyst-free conditions at room temperature. rsc.org

Multicomponent reactions, as discussed in section 2.1.3, are inherently green as they often reduce the number of synthetic steps, minimize waste, and save energy. instituteofsustainabilitystudies.com The synthesis of substituted 3-pyrrolin-2-ones via an ultrasound-promoted one-pot multicomponent reaction using citric acid as a green additive in ethanol is a prime example of a green synthetic methodology. rsc.org This approach offers a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org The adoption of such green methodologies is crucial for the sustainable production of this compound and its analogues.

Chemical Reactivity and Functional Group Transformations of S Methyl 5 Oxopyrrolidine 3 Carboxylate

Transformations at the Carboxylic Acid Ester Moiety

The methyl ester group at the C3 position is a primary site for functional group interconversion, allowing for the introduction of new functionalities through classical ester reactions.

The methyl ester of (S)-5-oxopyrrolidine-3-carboxylate can be hydrolyzed to its corresponding carboxylic acid, (S)-5-oxopyrrolidine-3-carboxylic acid. This transformation is typically achieved under standard conditions for ester hydrolysis, which can involve either acidic or basic catalysis. researchgate.net

Acid-catalyzed hydrolysis is generally performed by heating the ester in an aqueous solution with a strong acid, such as hydrochloric acid or sulfuric acid. pressbooks.pub The reaction proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by water.

Alternatively, base-catalyzed hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net This reaction is typically faster and irreversible, as the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol byproduct. pressbooks.pub Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid. pressbooks.pub The synthesis of various N-substituted 5-oxopyrrolidine-3-carboxylic acids often starts from itaconic acid and a primary amine, which are then sometimes esterified for further modification, demonstrating the fundamental relationship between the acid and its ester. 182.160.97

A significant and widely utilized transformation of the methyl ester is its conversion into the corresponding carbohydrazide (B1668358). This is accomplished through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a protic solvent like methanol (B129727) or propan-2-ol under reflux conditions. 182.160.97lmaleidykla.lt This reaction provides (S)-5-oxopyrrolidine-3-carbohydrazide, a key intermediate for synthesizing a multitude of derivatives. quora.com

The hydrazide moiety is a potent nucleophile and serves as a handle for introducing diverse structural motifs through condensation reactions. pharmaguideline.com The formation of hydrazides from various substituted methyl 5-oxopyrrolidine-3-carboxylate derivatives is a common strategy in the development of novel compounds with potential biological activities. 182.160.97lmaleidykla.lt

Table 1: Synthesis of Substituted 5-Oxopyrrolidine-3-carbohydrazides This interactive table summarizes reaction conditions for the synthesis of various N-substituted hydrazides from their corresponding methyl esters.

| Starting N-Substituent | Reagent | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 1-(4-acetamidophenyl) | Hydrazine monohydrate | Methanol | Reflux, 2 h | N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | |

| 1-(5-chloro-2-hydroxyphenyl) | Hydrazine hydrate | propan-2-ol | Reflux, 1.5 h | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | lmaleidykla.lt |

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, possesses its own distinct reactivity that can be exploited for structural modification.

While specific examples for the oxidation of (S)-Methyl 5-oxopyrrolidine-3-carboxylate are not prevalent in the reviewed literature, the reduction of the lactam carbonyl group is a feasible transformation. Lactams are amides and are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.orgmdpi.com However, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the amide bond. libretexts.orgnih.gov

Treatment of a 5-oxopyrrolidine derivative with LiAlH₄ would be expected to reduce the lactam carbonyl to a methylene (B1212753) group, yielding the corresponding substituted pyrrolidine (B122466). nih.gov This reaction transforms the pyroglutamate (B8496135) scaffold into a proline derivative, opening pathways to different classes of compounds. The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran. mdpi.com

The pyrrolidinone framework allows for substitution reactions at both the nitrogen and carbon atoms of the ring.

N-Substitution: The lactam nitrogen has a lone pair of electrons, but its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. Despite this, N-alkylation can be achieved under basic conditions. libretexts.org Deprotonation of the N-H bond with a suitable base (e.g., sodium hydride, lithium hexamethyldisilazide) generates a lactam anion that can react with electrophiles like alkyl halides (e.g., methyl iodide) to yield N-alkylated products. libretexts.orguwo.ca

C-Substitution via Enolates: The α-carbons of the pyrrolidinone ring (C2 and C4) are acidic and can be deprotonated by strong bases to form enolates. researchgate.net The C4 position, being alpha to the ester carbonyl group, is particularly susceptible to deprotonation. The resulting enolate is a powerful nucleophile that can react with various electrophiles in Sₙ2-type reactions. researchgate.net This allows for the introduction of alkyl groups at the C4 position. The choice of base, solvent, and temperature is crucial for controlling the regioselectivity and stereoselectivity of the alkylation.

Diversification via Condensation and Coupling Reactions

As mentioned, the carbohydrazide derivative of this compound is a cornerstone for molecular diversification. This intermediate readily undergoes condensation reactions with various carbonyl compounds to generate a wide array of new heterocyclic systems and other derivatives. pharmaguideline.com

Condensation with aldehydes and ketones yields the corresponding hydrazones. 182.160.97pharmaguideline.com These reactions are often catalyzed by a small amount of acid. The resulting C=N double bond of the hydrazone moiety can exist as E/Z isomers. 182.160.97

Furthermore, reaction with 1,3-dicarbonyl compounds, such as pentane-2,4-dione, leads to the formation of five-membered heterocyclic rings like pyrazoles through a cyclocondensation process. pharmaguideline.com Similarly, condensation with 1,4-dicarbonyls like hexane-2,5-dione can be used to construct pyrrole (B145914) rings. 182.160.97 These reactions significantly increase the structural complexity and provide access to compounds with diverse chemical properties. 182.160.97pharmaguideline.com

Table 2: Examples of Condensation Reactions with 5-Oxopyrrolidine-3-carbohydrazide Derivatives This interactive table provides examples of products formed from the condensation of various carbohydrazides with carbonyl compounds.

| Carbohydrazide Precursor | Condensing Reagent | Product Type | Reference(s) |

|---|---|---|---|

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Benzaldehyde | Hydrazone | 182.160.97 |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione | Pyrazole (B372694) | |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | Pyrrole | 182.160.97 |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,4-dione | Pyrrole | lmaleidykla.lt |

Synthesis of Heterocyclic Moieties (e.g., Oxadiazoles, Pyrroles, Pyrazoles)

The pyrrolidine core of this compound serves as a scaffold for the construction of various heterocyclic systems.

Oxadiazoles: The ester functionality of the molecule can be converted to a hydrazide, which is a key precursor for the synthesis of 1,3,4-oxadiazoles. mdpi.com This transformation is typically achieved by reacting the methyl ester with hydrazine hydrate. The resulting acid hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov This synthetic route allows for the introduction of diverse substituents onto the oxadiazole ring, depending on the specific cyclizing agent used.

Pyrroles: The pyrrolidinone ring can be a precursor for the synthesis of pyrrole derivatives. For instance, reactions involving condensation with 1,2-dicarbonyl compounds can lead to the formation of pyrrole-fused systems. researchgate.net Additionally, functionalization of the pyrrolidinone ring, followed by elimination or rearrangement reactions, can also yield substituted pyrroles. nih.gov

Pyrazoles: The ketone group in the 5-oxopyrrolidine ring is a key reactive site for the synthesis of pyrazoles. jmchemsci.comjmchemsci.com Condensation of the ketone with hydrazine or substituted hydrazines can lead to the formation of a pyrazole ring fused to the pyrrolidine core. jmchemsci.comjmchemsci.comnih.gov The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. nih.gov The choice of hydrazine derivative allows for the introduction of various substituents on the nitrogen atom of the pyrazole ring. nih.gov

| Heterocycle | Key Intermediate from this compound | Typical Reagents for Cyclization |

| Oxadiazole | Acid Hydrazide | Orthoesters, Carboxylic acid derivatives with a dehydrating agent (e.g., POCl₃) nih.gov |

| Pyrrole | Pyrrolidinone Core | 1,2-Dicarbonyl compounds researchgate.net |

| Pyrazole | 5-Oxopyrrolidine (ketone functionality) | Hydrazine, Substituted hydrazines jmchemsci.comjmchemsci.comnih.gov |

Formation of Hydrazones and Spiro Derivatives

The carbonyl group of this compound is a focal point for reactions leading to the formation of hydrazones and spirocyclic compounds.

Hydrazones: The ketone at the 5-position of the pyrrolidine ring readily reacts with hydrazine and its derivatives to form hydrazones. mdpi.comnih.gov This condensation reaction is a fundamental transformation in organic chemistry and serves as a pathway to more complex molecules. organic-chemistry.org The resulting hydrazones can be stable compounds themselves or can be used as intermediates in the synthesis of other heterocyclic systems, such as pyrazoles. nih.gov The reaction conditions for hydrazone formation are generally mild, often involving refluxing the pyrrolidinone with the hydrazine derivative in a suitable solvent like ethanol (B145695). nih.gov

Spiro Derivatives: The C3 position of the pyrrolidinone ring can be involved in the formation of spirocyclic systems. For instance, reactions involving 1,3-dipolar cycloadditions with azomethine ylides can lead to the formation of spiro[pyrrolidine-3,3'-oxindoles]. nih.gov This type of reaction allows for the construction of complex, three-dimensional molecular architectures. The generation of the azomethine ylide often involves the reaction of an isatin (B1672199) derivative with an amino acid. The subsequent cycloaddition with an appropriate dipolarophile, derived from the pyrrolidinone, yields the spiro compound. mdpi.com

| Derivative | Key Reactive Site on this compound | Typical Reactants |

| Hydrazone | C5-Carbonyl group | Hydrazine, Hydrazine derivatives mdpi.comnih.gov |

| Spiro Derivative | C3-Position | Azomethine ylides (generated from isatin and an amino acid) nih.govmdpi.com |

Horner-Wadsworth-Emmons Reactions for α-Methylene-γ-Lactam Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds and can be applied to this compound to synthesize α-methylene-γ-lactams. wikipedia.orgalfa-chemistry.com This reaction involves the treatment of the ketone with a phosphonate (B1237965) carbanion. wikipedia.org

The reaction typically begins with the deprotonation of a phosphonate ester using a strong base, such as sodium hydride, to generate a nucleophilic carbanion. alfa-chemistry.com This carbanion then adds to the carbonyl group of the 5-oxopyrrolidine ring. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the exocyclic double bond, yielding the α-methylene-γ-lactam. The HWE reaction is known for its high stereoselectivity, generally favoring the formation of the (E)-isomer. wikipedia.org

The α-methylene-γ-lactam moiety is a significant structural feature found in many natural products with interesting biological activities. nih.gov The synthesis of these structures via the HWE reaction from readily available starting materials like this compound is therefore of considerable interest in medicinal chemistry. nih.gov

| Reaction | Reactant with this compound | Product | Key Features |

| Horner-Wadsworth-Emmons | Phosphonate carbanion (e.g., from triethyl phosphonoacetate and a strong base) | α-Methylene-γ-lactam | Forms an exocyclic C=C double bond; Generally (E)-selective wikipedia.org |

Chirality and Stereochemical Aspects of S Methyl 5 Oxopyrrolidine 3 Carboxylate

Significance of the (S)-Configuration at the C-3 Position

The absolute configuration at the C-3 position of the pyrrolidine (B122466) ring is a critical determinant of the molecule's biological and chemical behavior. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have found applications as antitumor agents, antivirals, and organocatalysts. acs.org The specific spatial orientation of the methyl carboxylate group in the (S)-configuration influences how the molecule interacts with chiral environments, such as enzyme active sites or receptors.

In the context of synthetic chemistry, the (S)-configuration at C-3 serves as a key stereogenic center that can direct the stereochemical outcome of subsequent reactions, making it a valuable chiral building block for the synthesis of more complex molecules. The ability to selectively synthesize the (S)-enantiomer is crucial, as different enantiomers of a chiral compound can have vastly different pharmacological properties. purechemistry.org The precise stereochemistry is essential for achieving the desired therapeutic effect and avoiding potential off-target interactions associated with other stereoisomers.

Control of Enantiomeric Excess and Diastereoselectivity in Synthetic Routes

Achieving high levels of stereochemical control is a primary objective in the synthesis of chiral pyrrolidine derivatives like (S)-Methyl 5-oxopyrrolidine-3-carboxylate. Synthetic chemists employ various strategies to control both the enantiomeric excess (ee), which measures the purity of a single enantiomer, and the diastereoselectivity, which describes the preferential formation of one diastereomer over others when multiple stereocenters are created.

One powerful method is the use of asymmetric multicomponent reactions, which can construct multiple stereogenic centers in a single operation with high diastereoselectivity. nih.gov For example, Lewis acid-catalyzed reactions involving optically active precursors can lead to highly substituted pyrrolidine derivatives as a single diastereomer. nih.gov Another widely used approach is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. acs.orgnih.gov By using a chiral N-tert-butanesulfinyl group on a 1-azadiene, it is possible to induce a specific absolute configuration in the resulting pyrrolidine ring with excellent diastereoselectivity. acs.org This method can generate up to four stereogenic centers simultaneously. acs.org

The choice of catalyst, solvent, and reactants significantly influences the stereochemical outcome. For instance, the diastereoselectivity of multicomponent reactions for pyrrolidine synthesis can be dramatically affected by the choice of Lewis acid and the nucleophile used. nih.gov

| Reaction Type | Key Reagents/Catalysts | Diastereomeric Ratio (dr) | Reference |

| Multicomponent Reaction | TiCl₄, Allyltributylstannane | 99/1 | nih.gov |

| Multicomponent Reaction | TiCl₄, Triethylsilane | 90/10 | nih.gov |

| 1,3-Dipolar Cycloaddition | Ag₂CO₃, Chiral N-tert-butanesulfinylazadiene | High to excellent | acs.org |

| Homo 3+2 Dipolar Cycloaddition | Yb(OTf)₃, Nitrones, Cyclopropanedicarboxylate esters | >95% (for tetrahydro-1,2-oxazine precursor) | acs.org |

This table summarizes reported diastereoselectivities in the synthesis of various substituted pyrrolidines, illustrating common strategies for stereochemical control.

Methodologies for Absolute Configuration Determination

Unambiguously assigning the absolute configuration of a chiral molecule is a critical task in chemistry. nih.gov While single-crystal X-ray diffraction is considered the definitive method, it requires a suitable crystal, which is not always obtainable. nih.govmdpi.com Consequently, a combination of chemical and spectroscopic methods is often employed.

Chemical derivatization is a classical strategy used to determine the absolute configuration of a chiral molecule. This method involves reacting the compound of unknown stereochemistry with a chiral derivatizing agent of known absolute configuration to form diastereomers. libretexts.org Since diastereomers have different physical properties, they can be distinguished and analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. libretexts.orgnih.gov

A well-known example is the Mosher's ester analysis, where a chiral alcohol or amine is reacted with (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. nih.gov By analyzing the differences in the ¹H-NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomeric products, the absolute configuration of the original molecule can be deduced. libretexts.orgnih.gov This approach correlates the stereochemistry of the unknown compound to that of the known chiral derivatizing agent.

Chiroptical spectroscopic methods are powerful, non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. nih.govresearchgate.net Electronic Circular Dichroism (ECD) spectroscopy is particularly effective for this purpose. purechemistry.org ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org Enantiomers produce mirror-image ECD spectra, making the technique highly sensitive to stereochemistry. dtu.dk

The modern approach to absolute configuration determination using ECD involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum. nih.govsemanticscholar.org The process typically involves:

Performing a conformational search to identify the most stable conformers of the molecule.

Using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to calculate the theoretical ECD spectrum for a specific enantiomer (e.g., the (S)-configuration). semanticscholar.orgunits.it

Comparing the calculated spectrum with the experimental one. A good match between the signs and energies of the Cotton effects in the theoretical and experimental spectra allows for the confident assignment of the absolute configuration of the compound. nih.gov

This combination of experimental measurement and computational prediction provides a reliable method for stereochemical assignment, especially when X-ray crystallography is not feasible. purechemistry.orgnih.gov

S Methyl 5 Oxopyrrolidine 3 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Scaffolds

The inherent chirality and functional group handles—the ester and the lactam—of (S)-methyl 5-oxopyrrolidine-3-carboxylate allow for its elaboration into a variety of complex structures while retaining stereochemical integrity.

The pyrrolidine (B122466) core of the molecule serves as a direct precursor to substituted proline analogues, which are of significant interest in peptide chemistry due to their ability to induce specific secondary structures. Research has demonstrated the utility of methyl 5-oxopyrrolidine-3-carboxylate as a reactant in the synthesis of conformationally constrained β-proline derivatives. A notable example is its use in the preparation of tert-butyloxycarbonyl (Boc)-protected 4,5-methano-β-proline. chemicalbook.com This class of compounds, where a cyclopropane (B1198618) ring is fused to the pyrrolidine scaffold, introduces significant conformational rigidity, a desirable trait for peptidomimetics and probes for studying protein-peptide interactions. While its application for β-proline analogues is established, its specific use for the synthesis of β²-amino acid derivatives is less documented in the surveyed literature.

The functional versatility of the this compound scaffold enables its incorporation into a wide range of polycyclic systems through various synthetic transformations. The carboxylic acid or its derivatives, such as acid hydrazides, can be used as anchor points for the construction of additional heterocyclic rings.

Research efforts have successfully integrated the 5-oxopyrrolidine core into larger structures containing moieties such as:

Azoles and Diazoles: Synthesis of derivatives bearing pyrazole (B372694), oxadiazole, and triazole rings has been reported. nih.govmdpi.com

Benzimidazoles: The condensation of 5-oxopyrrolidine-3-carboxylic acid derivatives with benzene-1,2-diamines has been shown to yield benzimidazole-containing structures. nih.gov

Spirocycles: The pyrrolidine framework has been utilized as a foundation for creating spirocyclic systems. For instance, derivatives of the 5-oxopyrrolidine scaffold have been transformed into 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate in the synthesis of the antiviral agent ledipasvir. nih.gov

These transformations highlight the compound's role as a foundational element for building molecular complexity, leading to diverse chemical libraries with varied three-dimensional architectures. nih.gov

Role in Medicinal Chemistry Research and Derivative Libraries

The 5-oxopyrrolidine moiety is a recognized pharmacophore present in numerous biologically active compounds. Consequently, this compound is a frequently used starting material for the generation of derivative libraries aimed at discovering new therapeutic agents.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their potential to inhibit key enzymes implicated in disease.

Matrix Metalloproteinase (MMP) Inhibitors: A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their anti-inflammatory activity against matrix metalloproteinases MMP-2 and MMP-9. researchgate.netresearchgate.net Several of the synthesized compounds, particularly 3d, 3e, and 3f from the study, were reported to be quite promising as inhibitors of these enzymes, which are known to be involved in inflammatory processes and cancer metastasis. researchgate.netresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibitors: Methyl 5-oxopyrrolidine-3-carboxylate itself has been described as a nonsteroidal anti-inflammatory agent that may act by binding to COX-2. biosynth.com This interaction prevents the production of prostaglandins, which are key mediators of the inflammatory process. biosynth.com

Extensive research has been dedicated to synthesizing libraries of compounds derived from 5-oxopyrrolidine-3-carboxylic acid and evaluating their biological activities. nih.govsemanticscholar.org These studies have identified numerous derivatives with significant potential in various therapeutic areas.

Anti-inflammatory Activity: Beyond the potential COX-2 and MMP inhibition, the broader 5-oxopyrrolidine scaffold is associated with anti-inflammatory properties, making it a target for the development of new agents in this class. nih.govresearchgate.netsemanticscholar.org

Anticancer Activity: Numerous studies have demonstrated the anticancer potential of 5-oxopyrrolidine derivatives. nih.govnih.gov For example, a library of compounds was tested against the A549 human lung adenocarcinoma cell line. nih.govmdpi.com The results showed that anticancer activity was highly dependent on the specific structural modifications made to the core scaffold. mdpi.comresearchgate.net In one study, derivatives incorporating 2,5-dimethylpyrrole and 5-nitrothiophene moieties (compounds 18-22) exerted the most potent anticancer activity against A549 cells. nih.govnih.gov

Antimicrobial Activity: The 5-oxopyrrolidine nucleus is a key feature in the development of new antimicrobial agents. nih.govnih.gov Libraries of its derivatives have been screened against a panel of clinically significant and multidrug-resistant pathogens. nih.govmdpi.com Certain hydrazone derivatives bearing a 5-nitrothien-2-yl fragment have shown particularly strong antibacterial activity, in some cases surpassing that of control antibiotics against strains like Staphylococcus aureus and Escherichia coli. nih.gov Another study found that a derivative with a 5-nitrothiophene substituent demonstrated selective and promising activity against multidrug-resistant S. aureus strains. nih.govktu.edu

The table below summarizes representative findings from these medicinal chemistry investigations.

| Derivative Class | Biological Target/Assay | Key Findings |

| Hydrazones, Azoles | A549 Human Lung Cancer Cells | Certain derivatives significantly reduced cell viability; compounds with 2,5-dimethylpyrrole and 5-nitrothiophene showed high potency. nih.govnih.gov |

| Hydrazones, Benzimidazoles | Multidrug-Resistant Bacteria (S. aureus, E. coli) | Hydrazone with a 5-nitrothien-2-yl fragment showed potent antibacterial activity and biofilm disruption capabilities. nih.gov |

| Thiazole (B1198619) Derivatives | Bacillus subtilis | 1-(6-Nitrobenzo[d]thiazol-2-yl)- and 1-{5-[(4-nitrophenyl)sulfonyl]thiazol-2-yl}-5-oxopyrrolidine-3-carboxylic acids exhibited bacteriostatic activity. osi.lv |

| Complex Heterocycles | Matrix Metalloproteinases (MMP-2, MMP-9) | Several synthesized derivatives showed promising in-vitro inhibitory activity against MMP-2 and MMP-9. researchgate.netresearchgate.net |

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is typically removed.

While the term is sometimes used more broadly, the primary role of this compound in the literature is not as a classical chiral auxiliary that is later cleaved. Instead, it functions as a chiral building block or chiral scaffold . In this capacity, its inherent and fixed stereochemistry is integrated as a permanent feature of the final target molecule. The stereospecificity of the final product is thus induced by the direct incorporation of the intact, enantiomerically pure pyrrolidinone ring system. This strategy ensures that the chirality of the starting material is transferred directly to the product, providing an efficient pathway to enantiopure complex molecules without the need for subsequent chiral resolutions or asymmetric induction steps.

Applications in Natural Product Total Synthesis

This compound, a derivative of pyroglutamic acid, serves as a versatile and stereochemically rich chiral building block in the asymmetric synthesis of complex natural products. Its rigid pyrrolidinone core, along with multiple functional groups—a lactam, an ester, and a chiral center—provides a valuable scaffold for the stereocontrolled construction of intricate molecular architectures. organic-chemistry.orgresearchgate.net The inherent chirality of this synthon is pivotal, allowing for the transfer of stereochemical information through successive reaction steps, thereby addressing one of the most significant challenges in total synthesis. nih.gov

Mimicry and Analog Development of Bioactive Lactam/Lactone Motifs

The structural motif of a γ-lactam is a recurring feature in a vast number of biologically active natural products. uclouvain.bersc.org The pyrrolidinone ring of this compound provides an ideal starting point for the synthesis of molecules that mimic these natural structures, leading to the development of novel therapeutic agents. A prominent example is its application in the synthesis of analogs of Salinosporamide A, a potent proteasome inhibitor with significant anticancer activity, which features a complex bicyclic γ-lactam-β-lactone core. organic-chemistry.orgeurekaselect.com

In a total synthesis of Salinosporamide A, a derivative of pyroglutamic acid was utilized to establish the crucial stereochemistry of the γ-lactam ring. organic-chemistry.orgnih.gov The synthesis involved a series of substrate-controlled reactions that capitalized on the existing chiral center of the starting material. Key transformations included conjugate addition and alkylation to build the substituted lactam framework, followed by intramolecular cyclizations to construct the fused ring system. organic-chemistry.org This strategic use of a pyroglutamate-derived building block enabled the efficient and stereocontrolled assembly of the complex core of Salinosporamide A, demonstrating its utility in mimicking and elaborating upon bioactive lactam-containing natural products. nih.gov

Table 1: Key Synthetic Transformations in Salinosporamide A Synthesis from a Pyroglutamate (B8496135) Derivative

| Step | Reactant(s) | Reagent(s)/Conditions | Product Feature | Reference |

|---|---|---|---|---|

| 1 | Pyroglutamate derivative | Conjugate addition followed by alkylation | Established lactam framework | organic-chemistry.org |

| 2 | Alkylated lactam | Intramolecular cyclization | Formation of aminated quaternary center | organic-chemistry.org |

| 3 | Cyclized intermediate | Phenylselenyl-mediated cyclization | Construction of oxygenated quaternary center | organic-chemistry.org |

| 4 | Bicyclic intermediate | Cyclohexenyl zinc addition | Introduction of the cyclohexenyl side chain | organic-chemistry.org |

Precursors for Alkaloid and Related Natural Products

The utility of this compound and its parent compound, (S)-pyroglutamic acid, extends significantly to the synthesis of alkaloids and related nitrogen-containing natural products. researchgate.netrhhz.net The pyrrolidinone scaffold serves as a robust precursor for the pyrrolizidine (B1209537) ring system, which is the core structure of a large family of alkaloids with diverse biological activities. rhhz.netnih.gov

A notable application is the stereocontrolled synthesis of various stereoisomers of alexine, a polyhydroxylated pyrrolizidine alkaloid known for its glycosidase inhibitory activity. rhhz.netnih.gov Synthetic strategies have employed derivatives of (S)-pyroglutamic acid to set the absolute stereochemistry of the final products. rhhz.netkib.ac.cn For instance, the synthesis of 1-epialexine, 1,7-diepialexine, and 1,7,7a-triepialexine has been achieved from a common chiral intermediate derived from (S)-pyroglutamic acid. rhhz.netnih.gov The synthetic sequence typically involves the elaboration of the pyroglutamate derivative through steps such as olefination, dihydroxylation, and subsequent cyclization to form the characteristic bicyclic pyrrolizidine core. rhhz.net

Furthermore, the pyrrolidine framework of this chiral building block is a key precursor for the synthesis of other important natural products, such as the neuroexcitatory amino acids kainic acid and domoic acid. researchgate.netresearchgate.netnih.gov These molecules contain a substituted proline (pyrrolidine-2-carboxylic acid) skeleton, which can be accessed from pyroglutamate derivatives through various synthetic manipulations. The synthesis of these complex non-proteinogenic amino acids highlights the versatility of this compound as a starting material for a broad range of nitrogenous natural products.

Table 2: Synthesis of Pyrrolizidine Alkaloid Stereoisomers from an (S)-Pyroglutamic Acid Derivative

| Target Alkaloid | Key Intermediate | Key Reaction Steps | Reference |

|---|---|---|---|

| 1-epialexine | Unsaturated lactam derivative | Dihydroxylation, Grignard reaction, Ozonolysis, Cyclization | rhhz.netnih.gov |

| 1,7-diepialexine | Dioxolo derivative | Grignard reaction, Reduction, Mesylation, Cyclization | rhhz.netnih.gov |

| 1,7,7a-triepialexine | Allylic alcohol intermediate | Ozonolysis, Reduction, Mesylation, Cyclization, Deprotection | rhhz.netnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Salinosporamide A |

| Alexine |

| 1-epialexine |

| 1,7-diepialexine |

| 1,7,7a-triepialexine |

| Kainic acid |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopy is a powerful tool for elucidating the molecular structure of (S)-Methyl 5-oxopyrrolidine-3-carboxylate, confirming the connectivity of atoms and the presence of key functional groups. High-resolution techniques are crucial for verifying its elemental composition and assessing sample purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts and coupling patterns can be accurately predicted based on the known effects of its functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The pyrrolidine (B122466) ring's protons (at C2, C3, and C4) form a complex spin system, leading to multiplets.

Predicted ¹H NMR Data for this compound Data predicted for a generic solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| NH | 5.5 - 7.5 | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on solvent and concentration. |

| OCH ₃ (Ester) | ~3.75 | Singlet (s) | 3H | Characteristic signal for a methyl ester. |

| CH -3 | 3.2 - 3.5 | Multiplet (m) | 1H | Methine proton deshielded by the adjacent ester group. |

| CH ₂-4 | 3.4 - 3.6 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the nitrogen atom. |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data for this compound Data predicted for a generic solvent like CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C =O (Lactam) | 175 - 178 | Carbonyl carbon of the five-membered ring amide. |

| C =O (Ester) | 171 - 174 | Carbonyl carbon of the methyl ester group. |

| OC H₃ (Ester) | ~52 | Methyl carbon of the ester group. |

| C -4 | 45 - 50 | Methylene (B1212753) carbon adjacent to the nitrogen atom. |

| C -3 | 38 - 42 | Methine carbon, alpha to the ester carbonyl. |

| C -2 | 34 - 38 | Methylene carbon, alpha to the lactam carbonyl. |

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals. A COSY spectrum would show correlations between adjacent protons (e.g., H-3 with H-2 and H-4), while an HSQC spectrum would link each proton signal to its directly attached carbon. An HMBC spectrum would reveal longer-range (2-3 bond) correlations, confirming the connectivity of the entire molecular structure.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups and the N-H bond of the lactam.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H Stretch | 3200 - 3350 | Medium-Strong | Lactam |

| C-H Stretch | 2850 - 3000 | Medium | Aliphatic (CH, CH₂, CH₃) |

| C=O Stretch (Ester) | ~1735 | Strong | Methyl Ester |

The precise position of the N-H stretching band can be influenced by hydrogen bonding. The ester carbonyl (C=O) typically absorbs at a higher frequency than the lactam carbonyl. The five-membered ring structure of the γ-lactam results in a characteristic carbonyl absorption around 1700 cm⁻¹. pg.edu.pllibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique is crucial for confirming the identity of the compound and ruling out isomers.

The molecular formula for Methyl 5-oxopyrrolidine-3-carboxylate is C₆H₉NO₃. HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺.

Calculated HRMS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₆H₉NO₃ | 143.05824 |

An experimental HRMS measurement matching the calculated mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography is essential for the isolation, purification, and analytical assessment of this compound. Different chromatographic methods are employed depending on the scale and analytical goal.

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. Crucially, because the molecule is chiral, specialized chiral HPLC is required to separate it from its corresponding (R)-enantiomer and determine its enantiomeric excess (e.e.).

This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. For a compound like a cyclic amino acid ester, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are among the most versatile and widely used for separating a broad range of chiral molecules. yakhak.org

Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) are particularly effective for separating molecules containing amino and carboxylic acid functionalities due to multiple possible interactions (hydrogen bonding, ionic, π-π). chromatographytoday.com

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Ligand Exchange CSPs: These columns use a chiral ligand (often an amino acid) complexed with a metal ion (like copper) on the stationary phase to separate chiral molecules that can also act as ligands. chromatographytoday.com

The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for monitoring reaction progress and for the purification of this compound on a laboratory scale.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively assess the purity of a sample and to determine an appropriate solvent system for column chromatography. A small spot of the sample is applied to a plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber with a solvent system (mobile phase). The compound's polarity determines how far it travels up the plate, a value quantified as the retention factor (Rf). For a moderately polar compound like this, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

Column Chromatography: For preparative purification, column chromatography is employed. A glass column is packed with a stationary phase (typically silica gel), and the crude product is loaded at the top. columbia.edu A solvent system, often determined by prior TLC analysis, is then passed through the column. rochester.edu Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. Due to the compound's polarity, common eluent systems would include gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane. membrane-solutions.combiotage.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-Methyl 5-oxopyrrolidine-3-carboxylate |

| Dichloromethane |

| Ethanol (B145695) |

| Ethyl acetate |

| Heptane |

| Hexane |

| Isopropanol |

| Methanol |

| Teicoplanin |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which governs the material's macroscopic properties.

While a specific, publicly archived crystal structure for this compound was not identified in a comprehensive search of crystallographic databases, the structural characteristics can be reliably inferred from closely related 5-oxopyrrolidine derivatives that have been analyzed. In such structures, the five-membered pyrrolidinone ring is typically not planar, adopting either an "envelope" or a "twist" conformation to minimize ring strain. The substituents, in this case, the methyl carboxylate group at position 3, will occupy a pseudo-equatorial or pseudo-axial position. The most crucial aspect revealed by crystallography is the network of intermolecular interactions, which are dominated by hydrogen bonding. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen of the lactam is a strong hydrogen bond acceptor. This typically leads to the formation of chains or dimeric structures in the crystal lattice.

Below is a representative table of crystallographic parameters that would be expected for this compound, based on analyses of analogous compounds.

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C6H9NO3 |

| Formula Weight | 143.14 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ |

| a (Å) | ~5-8 |

| b (Å) | ~7-10 |

| c (Å) | ~10-15 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~600-900 |

| Z (molecules/unit cell) | 2 or 4 |

Quantum Chemical and Molecular Modeling Studies

Quantum chemical calculations and molecular modeling provide profound insights into the molecular properties, reactivity, and interactions of a compound at the electronic level. These computational methods complement experimental data and are invaluable for predicting behavior where experimental data is unavailable.

Conformational analysis aims to identify the most stable three-dimensional shapes (conformers) of a molecule. For this compound, the key areas of flexibility are the puckering of the pyrrolidinone ring and the orientation of the methyl carboxylate side chain. Using computational methods like Density Functional Theory (DFT), the potential energy surface of the molecule can be explored to locate energy minima corresponding to stable conformers.

The pyrrolidinone ring can adopt several non-planar conformations, most commonly the envelope (where one atom is out of the plane of the other four) and twist (where two atoms are on opposite sides of the plane formed by the other three) forms. Energy minimization calculations typically show that the conformer placing the bulky methyl carboxylate group in a pseudo-equatorial position is energetically favored to reduce steric hindrance.

| Conformer Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Ring-Envelope, Equatorial Ester |

Future Directions and Emerging Research Avenues

Development of Novel, More Efficient, and Highly Stereoselective Synthetic Routes

While (S)-Methyl 5-oxopyrrolidine-3-carboxylate is readily available from L-pyroglutamic acid, the development of novel synthetic routes for its functionalized derivatives remains a key area of research. researchgate.net The focus is on creating methods that are not only more efficient but also offer high levels of stereocontrol, which is crucial for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Current research in the broader field of pyrrolidine (B122466) synthesis highlights several promising strategies. These include the use of novel heterogeneous catalysts, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, which offer high yields, excellent diastereoselectivity, and the advantage of being easily recoverable and reusable. rsc.orgnih.gov Other innovative approaches involve the metal-catalyzed diverted N-H insertion of diazocarbonyl compounds with β-aminoketone derivatives, providing a highly stereoselective route to functionalized proline derivatives under mild conditions. worktribe.comdntb.gov.ua Furthermore, techniques like the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems are being studied to produce functionalized pyrrolidines with multiple new stereocenters in a highly diastereoselective manner. nih.gov The optimization of reaction conditions and the design of new chiral auxiliaries are also key strategies for improving stereoselectivity in the synthesis of complex molecules. numberanalytics.com

Exploration of Underutilized Reactivity and Derivatization Pathways for Diversification

The molecular structure of this compound offers multiple reactive sites for chemical modification, including the lactam ring, the ester group, and the carbon atoms of the pyrrolidine core. Pyroglutamic acid, its parent compound, possesses two distinct carbonyl groups (a lactam and a carboxylic acid) and a lactam NH group, all of which can be differentially modified to create a wide variety of derivative compounds. researchgate.net

Recent studies have demonstrated the potential for diversification by transforming the core structure into novel chemical entities. For example, the carboxylic acid group of the parent molecule has been used as a starting point for synthesizing esters, acid hydrazides, and subsequently a range of hydrazones with promising anticancer and antimicrobial activities. nih.gov Similarly, researchers have prepared new 5-oxopyrrolidine derivatives bearing thiazole (B1198619) moieties through bromination and subsequent cyclocondensation reactions. mdpi.com Further derivatization of the N-phenyl group on related pyrrolidinone structures has led to compounds with potent activity against multidrug-resistant pathogens. mdpi.comnih.gov These examples underscore the potential for exploring underutilized reaction pathways to generate libraries of diverse compounds for biological screening.

Expansion of Applications in Diverse Fields of Chemical Synthesis

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and FDA-approved drugs. nih.govwikipedia.orgfrontiersin.org The inherent chirality and functional group handles of this compound make it an attractive starting material for the synthesis of complex molecular architectures.

Its utility as a precursor for various pharmaceuticals is well-documented, with related structures serving as key intermediates in the synthesis of drugs like Captopril, Enalapril, and Vildagliptin. mdpi.com The development of novel derivatives with significant biological activity continues to expand its applications. For instance, various substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. nih.govmdpi.commdpi.com These studies demonstrate the compound's role as a versatile scaffold for developing new therapeutic candidates targeting a range of diseases, from bacterial infections to cancer. frontiersin.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemical synthesis is creating new opportunities to accelerate the discovery and development of novel molecules and reactions. nih.gov Machine learning (ML) models are increasingly being employed to predict reaction outcomes, optimize reaction conditions, and even discover new synthetic routes. ucla.edusciety.org

Q & A

Q. What are the standard synthetic routes for preparing (S)-methyl 5-oxopyrrolidine-3-carboxylate, and how is diastereoselectivity achieved?

- Methodological Answer : The compound can be synthesized via diastereoselective neutralization of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides, yielding high diastereoselectivity (single diastereomer) . Alternatively, multicomponent Castagnoli-Cushman reactions using imines and anhydrides provide a streamlined route, with optimized conditions (e.g., reflux in DCM) achieving 45–63% yields .

Q. How is this compound structurally characterized in academic research?

- Methodological Answer : X-ray crystallography (using SHELXL or APEX2 ) confirms stereochemistry and ring conformation. NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹). For example, ¹H NMR peaks at δ 4.41 ppm (pyrrolidine protons) and δ 3.79 ppm (methoxy groups) are diagnostic .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Flash column chromatography (40–100% EtOAc/hexanes) resolves diastereomers . Preparative HPLC with C18 columns is used for high-purity isolation (>95%) in pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Variables include:

Q. What computational methods are used to predict the biological activity of this compound?

- Methodological Answer : Molecular docking (Glide module in Schrödinger) identifies binding affinities to targets like PTPN5 (STEP). Key interactions include hydrogen bonds with Arg478 (2.68 Å) and hydrophobic contacts with Tyr304/Trp435 . MD simulations (AMBER/NAMD) assess conformational stability in binding pockets.

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring conformation . For example, X-ray data analyzed via ORTEP-3 may show deviations in θ (puckering amplitude) or φ (phase angle). Refinement with SHELX resolves discrepancies by adjusting thermal parameters and occupancy factors.

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.